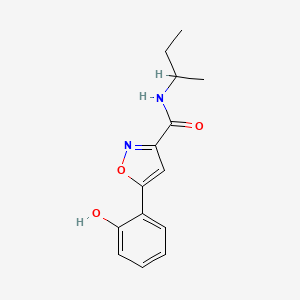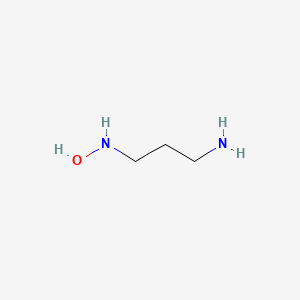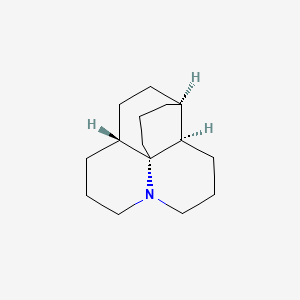
Lycopodane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lycopodane is a quinolizidine alkaloid and a quinolizidine alkaloid fundamental parent.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitory Activity
Lycopodane-type alkaloids, particularly from Icelandic Lycopodium annotinum ssp. alpestre, have shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase activities. This study highlights the possibility of modifying the lycopodane skeleton to potentially develop more active analogues (Halldorsdottir, Jaroszewski, & Olafsdottir, 2010).
Bioactivity in Nervous System Disorders
Lycopodane-type alkaloids from Huperzia serrata, including a new lycopodane-type alkaloid, demonstrated antagonist effects on the N-methyl-d-aspartate receptor. This suggests potential applications in treating nervous system disorders (Yang et al., 2010).
Synthesis of Complex Polycyclic Structures
Research on lycopodane alkaloids has been pivotal in organic chemistry, particularly in synthesizing complex polycyclic structures. This includes efforts to synthesize clavolonine and related structures, showcasing the diverse potential of lycopodane derivatives (Evans & Scheerer, 2005).
Development of Novel Lycopodane-Derived Alkaloids
Novel lycopodane-derived alkaloids, like annotinolides A-C from Lycopodium annotinum, show unique structural properties, such as unprecedented polycyclic skeletons. These compounds offer new avenues for exploration in pharmaceutical research (Tang et al., 2016).
Exploration of Unique Alkaloid Structures
Studies on plants like Palhinhaea cernua have led to the discovery of novel Lycopodium alkaloids with unique structural configurations. These discoveries continue to expand the understanding of lycopodane alkaloids and their potential applications (Dong et al., 2012).
Potential in Treating Neurodegenerative Diseases
The fawcettimine class of Lycopodium alkaloids, derived from the lycopodane core, shows promise in the development of treatments for Alzheimer’s and other neurodegenerative diseases. This highlights the therapeutic potential of lycopodane derivatives in clinical settings (Linghu, Kennedy‐Smith, & Toste, 2007).
Lycopodane Alkaloids in Traditional Medicine
Lycopodane alkaloids from various Lycopodium species have been traditionally used for treating central nervous system conditions. Recent pharmacological studies confirm their efficacy, particularly in Alzheimer's disease, supporting their traditional use (Konrath et al., 2012).
Propriétés
Nom du produit |
Lycopodane |
|---|---|
Formule moléculaire |
C15H25N |
Poids moléculaire |
219.37 g/mol |
Nom IUPAC |
(1S,2R,10S,13S)-6-azatetracyclo[8.6.0.01,6.02,13]hexadecane |
InChI |
InChI=1S/C15H25N/c1-4-12-7-8-13-5-2-10-16-11-3-6-14(12)15(13,16)9-1/h12-14H,1-11H2/t12-,13+,14+,15-/m0/s1 |
Clé InChI |
WEUSZYFSAZZUMH-YJNKXOJESA-N |
SMILES isomérique |
C1C[C@H]2CC[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4 |
SMILES canonique |
C1CC2CCC3CCCN4C3(C1)C2CCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
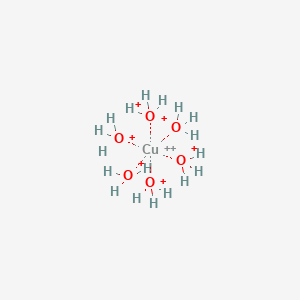

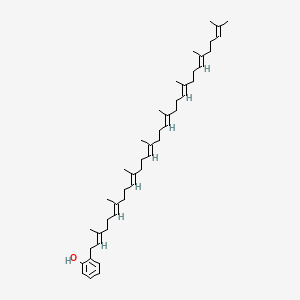
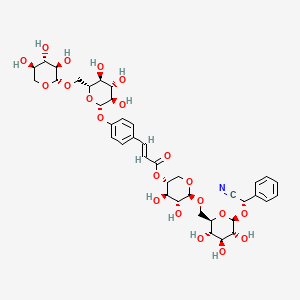
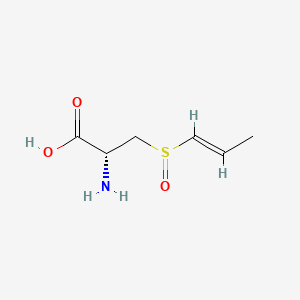
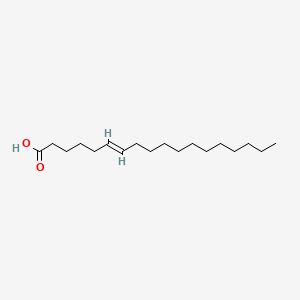
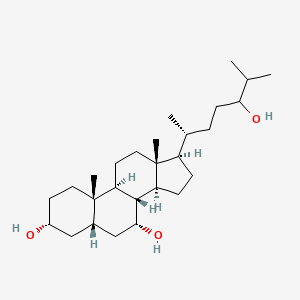

![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)
